molecular formula C26H50O3 B14420110 4-Hydroxy-1-oxacycloheptacosan-2-one CAS No. 81155-73-9

4-Hydroxy-1-oxacycloheptacosan-2-one

Katalognummer: B14420110
CAS-Nummer: 81155-73-9
Molekulargewicht: 410.7 g/mol
InChI-Schlüssel: DTQKFJLZSISQHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-1-oxacycloheptacosan-2-one is a complex organic compound with a unique structure that includes a hydroxyl group and a lactone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-oxacycloheptacosan-2-one typically involves the formation of a lactone ring through intramolecular esterification. One common method is the reaction of a hydroxy acid with an acid catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which then cyclizes to form the lactone ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-1-oxacycloheptacosan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The lactone ring can be reduced to form a diol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-1-oxacycloheptacosan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-1-oxacycloheptacosan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and lactone ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds also contain a hydroxyl group and a lactone ring, but with a different core structure.

    1,2,4-Oxadiazoles: These heterocyclic compounds have similar functional groups but differ in their ring structure and properties.

Uniqueness

4-Hydroxy-1-oxacycloheptacosan-2-one is unique due to its specific ring size and functional group arrangement, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

81155-73-9

Molekularformel

C26H50O3

Molekulargewicht

410.7 g/mol

IUPAC-Name

4-hydroxy-oxacycloheptacosan-2-one

InChI

InChI=1S/C26H50O3/c27-25-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-29-26(28)24-25/h25,27H,1-24H2

InChI-Schlüssel

DTQKFJLZSISQHB-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCCCCCCCCC(CC(=O)OCCCCCCCCCCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.